N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride
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Overview
Description
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The imidazole ring is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: This compound features a hydroxyethyl group instead of the thian-4-amine group.
2-(1H-Imidazol-1-yl)ethanol: Similar to the above, but with an ethanol group.
1-(2-Imidazolyl)ethanol: Another similar compound with an ethanol group attached to the imidazole ring.
Uniqueness
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride is unique due to the presence of the thian-4-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)thian-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13;;/h3,5,9-10,12H,1-2,4,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBMPFYQKGCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCCN2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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